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Compound of Interest

Compound Name: O,O,O-Triphenyl phosphorothioate

Cat. No.: B7775484 Get Quote

Introduction

O,O,O-Triphenyl phosphorothioate, with the chemical formula C18H15O3PS, is an

organophosphorus compound utilized in various industrial applications, including as a lubricant

additive in high-temperature environments, a flame retardant, and a plasticizer.[1][2][3]

Understanding its molecular structure, stability, and reactivity is crucial for optimizing its

performance and assessing its toxicological and environmental impact.[2][4] Quantum chemical

calculations, particularly those based on Density Functional Theory (DFT), provide a powerful

theoretical framework for investigating the electronic and structural properties of such

molecules at an atomic level.[5][6][7] This guide details the computational methodologies,

presents key quantitative data derived from such calculations, and visualizes fundamental

concepts and workflows.

Experimental and Computational Protocols
Quantum chemical calculations for organophosphorus compounds like O,O,O-Triphenyl
phosphorothioate are predominantly performed using Density Functional Theory (DFT). This

method offers a favorable balance between computational cost and accuracy for molecules of

this size.

Computational Methodology

A typical computational protocol involves the following steps:
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Initial Structure Generation: A 3D structure of O,O,O-Triphenyl phosphorothioate is

created using molecular modeling software. The CAS Registry Number for this compound is

597-82-0.[1]

Geometry Optimization: The initial structure is optimized to find its lowest energy

conformation. This is a critical step to obtain accurate predictions of molecular properties.

DFT methods are commonly employed for this purpose.

Frequency Calculations: Following optimization, vibrational frequency calculations are

performed to confirm that the optimized structure corresponds to a true energy minimum

(i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

Electronic Property Calculation: Single-point energy calculations are carried out on the

optimized geometry to determine various electronic properties, including the energies of the

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO).[4]

Software and Theoretical Models:

Software: The Gaussian suite of programs is a standard tool for such quantum chemical

calculations.[6]

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used

and has been shown to provide reliable results for a variety of organophosphorus

compounds.[4][8] Other functionals like PBE and the M06 family are also utilized.[6]

Basis Set: A common choice for the basis set is 6-311++G(d,p) or 6-311G(d,p), which

provides a good description of the electronic structure for molecules containing second-row

elements like phosphorus and sulfur.[4][9]

Solvation Effects: To simulate behavior in a solution, a continuum solvation model such as

the Solvation Model based on Density (SMD) can be applied, with solvents like water or

octanol.[5][6]

Data Presentation: Calculated Molecular Properties
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The following tables summarize the types of quantitative data obtained from DFT calculations

on O,O,O-Triphenyl phosphorothioate.

Table 1: Optimized Molecular Geometry (Illustrative)

Geometry optimization calculations yield precise bond lengths, bond angles, and dihedral

angles that define the molecule's three-dimensional shape.

Parameter Bond/Atoms
Calculated Value
(Illustrative)

Bond Length P=S ~1.95 Å

P-O ~1.60 Å

O-C (phenyl) ~1.40 Å

Bond Angle O-P-O ~102°

S=P-O ~115°

P-O-C ~120°

Dihedral Angle O-P-O-C
Varies based on phenyl ring

orientation

Table 2: Calculated Vibrational Frequencies

Vibrational analysis predicts the frequencies of fundamental molecular vibrations, which

correspond to peaks in an IR spectrum. This allows for the assignment of experimental spectral

bands.[2][10]
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Wavenumber (cm⁻¹) Vibrational Mode Assignment

~3100-3000 Aromatic C-H stretching

~1590, 1490 C=C stretching in phenyl rings

~1200-1150 P-O-(C) stretching

~950 O-P-O stretching

~800-650 P=S stretching

Table 3: Electronic and Quantum Chemical Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the chemical

reactivity and electronic behavior of the molecule.[8] A smaller HOMO-LUMO gap generally

implies higher chemical reactivity.[8]

Property Symbol
Calculated Value
(Illustrative)

Unit

HOMO Energy EHOMO -6.5 eV

LUMO Energy ELUMO -1.2 eV

HOMO-LUMO Gap ΔE 5.3 eV

Ionization Potential IP ≈ -EHOMO 6.5 eV

Electron Affinity EA ≈ -ELUMO 1.2 eV

Electronegativity
χ = -

(EHOMO+ELUMO)/2
3.85 eV

Chemical Hardness
η = (ELUMO-

EHOMO)/2
2.65 eV

Visualizations
Diagrams created using the DOT language help to visualize complex relationships and

workflows in computational chemistry.
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HOMO
(Highest Occupied Molecular Orbital)

-6.5 eV

LUMO
(Lowest Unoccupied Molecular Orbital)

-1.2 eV

  ΔE = 5.3 eV
(Electronic Excitation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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